(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363092
InChI: InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC20363092

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1
Standard InChI Key XVYGOLFJDGWZFD-VIFPVBQESA-N
Isomeric SMILES CC1=C(C2=C(C=C1)[C@H](CO2)N)C
Canonical SMILES CC1=C(C2=C(C=C1)C(CO2)N)C

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine features a bicyclic framework comprising a benzofuran ring fused to a dihydrofuran moiety. Key structural attributes include:

PropertyDetail
Molecular FormulaC10_{10}H13_{13}NO
Molecular Weight163.22 g/mol
IUPAC Name(3R)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine
StereochemistryR-configuration at C3
SubstituentsMethyl groups at C6 and C7; amine at C3

The stereochemistry at C3 critically influences biological interactions, as enantiomeric forms often exhibit divergent binding affinities to target receptors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regioisomeric placement of methyl groups and amine functionality. Key 1H^1H NMR signals include:

  • Aromatic protons: δ 6.6–7.1 ppm (coupling patterns indicative of para-substituted methyl groups)

  • Methylene groups: δ 3.2–4.0 ppm (O–CH2_2–N environment)

  • Amine proton: δ 1.8–2.2 ppm (exchangeable, broad singlet) .

Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 163.22, consistent with the molecular formula.

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis typically proceeds via a convergent strategy:

  • Benzofuran core construction: Acid-catalyzed cyclization of 2-methylphenol derivatives with propargyl amines.

  • Stereoselective amine introduction: Resolution via chiral auxiliaries or enzymatic methods to achieve R-configuration.

Key Synthetic Steps

A representative pathway involves:

  • Methylation: Directed ortho-metalation of 3-methylphenol followed by quenching with methyl iodide to install C6 and C7 methyl groups.

  • Ring closure: BF3_3-mediated cyclization of intermediate diol to form the dihydrofuran ring.

  • Amination: Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the free amine .

Yield optimization remains challenging due to competing elimination pathways during cyclization, with reported yields rarely exceeding 35% .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility1.2 mg/mL (pH 7.4)
logP2.1 ± 0.3
pKa_a9.8 (amine)
Melting Point128–130°C (decomposition observed)

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its amine group enables salt formation for improved solubility.

Parameter(3R)-6,7-Dimethyl(3R)-4,7-Dimethyl
Plasma Half-life2.7 h1.9 h
Cmax_{max} (oral)450 ng/mL320 ng/mL
Protein Binding88%82%

Enhanced metabolic stability of the 6,7-dimethyl derivative correlates with steric shielding of the amine group from cytochrome P450 oxidation .

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